![molecular formula C9H7IO B2944336 [4-(2-Iodoethynyl)phenyl]methanol CAS No. 1864060-77-4](/img/structure/B2944336.png)

[4-(2-Iodoethynyl)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

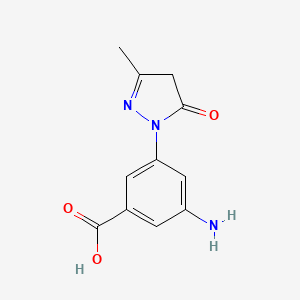

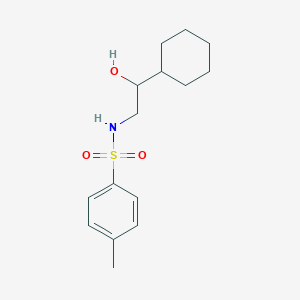

“[4-(2-Iodoethynyl)phenyl]methanol” is a chemical compound with the CAS Number: 1864060-77-4 . It has a molecular weight of 258.06 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is (4-(iodoethynyl)phenyl)methanol . The InChI code is 1S/C9H7IO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,7H2 .Physical And Chemical Properties Analysis

“[4-(2-Iodoethynyl)phenyl]methanol” is a powder . It has a molecular weight of 258.06 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique

Enantioselective Epoxidation

- Enantioselective Epoxidation Promoted by Azanorbornyl-Methanol : Jun Lu et al. (2008) synthesized (1R,3S,4S)-2-azanorbornyl-3-methanol and used it as a catalyst for enantioselective epoxidation of α,β-enones.

Methanol in Membrane Studies

- Methanol's Impact on Lipid Dynamics : Michael H. L. Nguyen et al. (2019) investigated methanol as a solubilizing agent in studying transmembrane proteins/peptides, highlighting its significant impact on lipid dynamics.

Methanol in Chemical Synthesis

- Iridium-catalyzed C–C Coupling of Methanol and Allenes : J. Moran et al. (2011) demonstrated a catalytic process for C–C coupling of methanol and allenes using an iridium catalyst, contributing to the development of higher alcohols.

- RuCl3-catalyzed N‐Methylation Using Methanol : Naina Sarki et al. (2021) reported a method for selective N‐methylation of amines using methanol and a RuCl3 catalyst.

Methanol in Energy Technologies

- Methanol Oxidation in Fuel Cells : Xiangheng Niu et al. (2016) explored the use of methanol in green fuel cells, particularly in the methanol oxidation reaction.

- Methanol in Polymer Solar Cells : Huiqiong Zhou et al. (2013) enhanced the efficiency of solar cells through methanol treatment.

Catalysis and Reaction Mechanisms

- CO2 Hydrogenation to Methanol : F. Studt et al. (2015) studied the hydrogenation of CO2 to methanol over Cu-based catalysts, providing insights into the reaction mechanism.

- Methanol Adsorption and Desorption in Nanocrystals : Zili Wu et al. (2012) used methanol to probe the surface sites of ceria nanocrystals with defined surface planes.

Biological Conversion and Applications

- Conversion of Methanol to Specialty Chemicals in E. coli : W. B. Whitaker et al. (2017) engineered E. coli for the biological conversion of methanol into chemicals and fuels.

Novel Compounds and Synthesis

- Novel Thiol Protecting Group : Xujun Qiu et al. (2023) introduced a new thiol protecting group using an aryl azide derivative.

Miscellaneous Applications

- Minority Carrier Lifetime in Silicon Substrates : B. Chhabra et al. (2010) used methanol for chemical passivation in silicon solar cell fabrication.

- UV Photolysis in Water Treatments : S. Goldstein et al. (2007) applied methanol in UV photolysis for water treatments.

Safety and Hazards

Propriétés

IUPAC Name |

[4-(2-iodoethynyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMFLHFWKKSMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C#CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Iodoethynyl)phenyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-7-chloro-2-[[2-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2944253.png)

![N-(sec-butyl)-1-{[2-(tert-butylamino)-2-oxoethyl]thio}-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2944256.png)

![2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2944258.png)

![N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2944259.png)

![3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2944262.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2944265.png)

![N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2944266.png)

![3-(2,6-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2944269.png)

![6H-thieno[2,3-b]pyrrole](/img/structure/B2944273.png)